molecular formula C14H12BrFO B14129006 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene CAS No. 405-11-8

2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene

Cat. No.: B14129006
CAS No.: 405-11-8
M. Wt: 295.15 g/mol
InChI Key: CTKOAIHHDLSNPC-UHFFFAOYSA-N
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Description

2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a fluorobenzyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene typically involves the bromination of 1-((4-fluorobenzyl)oxy)-4-methylbenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 1-((4-fluorobenzyl)oxy)-4-methylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted derivatives such as 2-amino-1-((4-fluorobenzyl)oxy)-4-methylbenzene.

    Oxidation: 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzoic acid.

    Reduction: 1-((4-fluorobenzyl)oxy)-4-methylbenzene.

Scientific Research Applications

2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be utilized in the creation of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: The compound may be used in studies involving the interaction of halogenated aromatic compounds with biological systems.

Mechanism of Action

The mechanism by which 2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler analog with only bromine and fluorine substituents.

    2-Bromo-1-((4-fluorobenzyl)oxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.

    2-Bromo-1-((4-fluorobenzyl)oxy)-4-isopropylbenzene: Contains an isopropyl group instead of a methyl group.

Uniqueness

2-Bromo-1-((4-fluorobenzyl)oxy)-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both bromine and fluorine atoms can enhance its utility in cross-coupling reactions and other synthetic transformations.

Properties

CAS No.

405-11-8

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

2-bromo-1-[(3-fluorophenyl)methoxy]-4-methylbenzene

InChI

InChI=1S/C14H12BrFO/c1-10-5-6-14(13(15)7-10)17-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3

InChI Key

CTKOAIHHDLSNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br

Origin of Product

United States

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